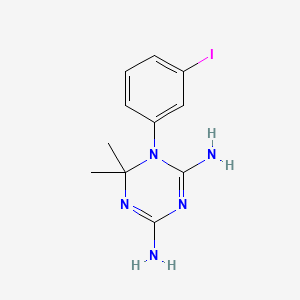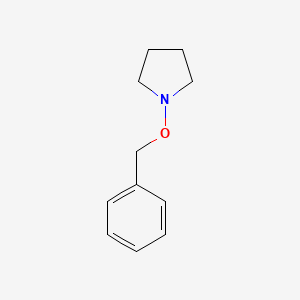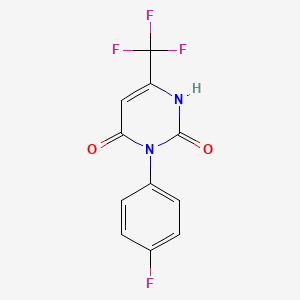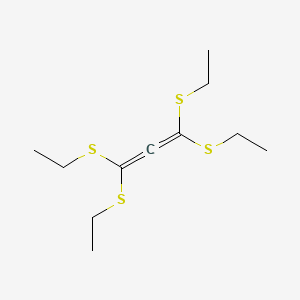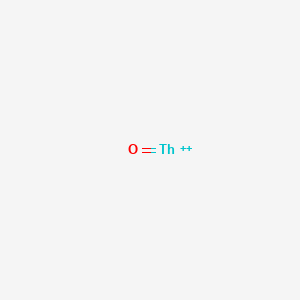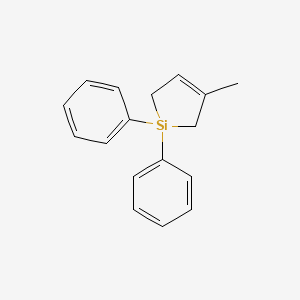
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is an organosilicon compound with the molecular formula C17H18Si . It is a member of the silacyclopentene family, characterized by a five-membered ring containing silicon. This compound is notable for its unique structural features, including two phenyl groups and a methyl group attached to the silicon atom, which impart distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene typically involves the reaction of diphenylmethylsilane with a suitable cyclizing agent. One common method is the cyclization of diphenylmethylsilane using a strong base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silacyclopentenes depending on the reagents used.
科学研究应用
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science.
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-1-silacyclopent-3-ene
- 1,1-Diphenyl-1-silacyclopent-3-ene
- 1-Methyl-1-phenyl-1-silacyclopent-3-ene
Uniqueness
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its analogs.
属性
CAS 编号 |
51343-48-7 |
|---|---|
分子式 |
C17H18Si |
分子量 |
250.41 g/mol |
IUPAC 名称 |
3-methyl-1,1-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C17H18Si/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI 键 |
NSIPEFHHLTVFKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



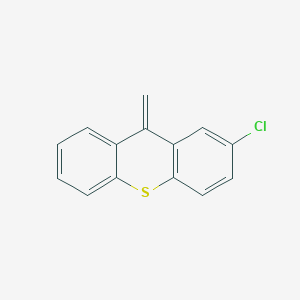


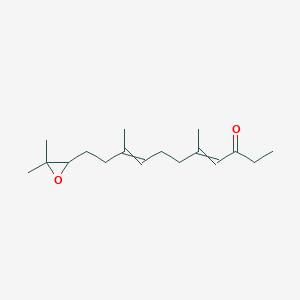
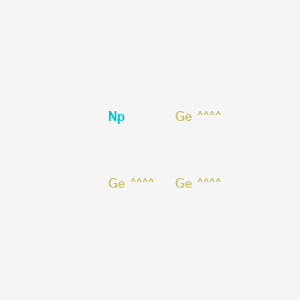
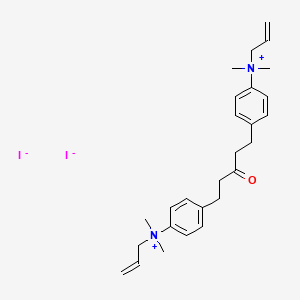
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
